1-Benzyl-3-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea
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Description
1-Benzyl-3-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea is a useful research compound. Its molecular formula is C17H18ClN3O3S and its molecular weight is 379.86. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes . For instance, derivatives of 1,2,4-benzothiadiazine-1,1-dioxide, a scaffold present in the compound, have been reported to exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antidiabetic effects .
Mode of Action
It’s worth noting that benzylic compounds often undergo reactions via resonance-stabilized carbocations . This suggests that the compound might interact with its targets through electrophilic substitution or other mechanisms involving the formation of carbocations.
Biochemical Pathways
Indole derivatives, which share structural similarities with the compound, have been found to interact with multiple biochemical pathways, leading to a broad spectrum of biological activities .
Result of Action
Similar compounds have been found to induce apoptosis in certain cell lines , suggesting that the compound might have cytotoxic effects.
Properties
IUPAC Name |
1-benzyl-3-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3S/c18-15-8-7-14(11-16(15)21-9-4-10-25(21,23)24)20-17(22)19-12-13-5-2-1-3-6-13/h1-3,5-8,11H,4,9-10,12H2,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOJQQVVUKTOAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)NCC3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.